6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a chemical compound with potential applications in scientific research. This compound is also known as "FTI-277" and has been the subject of numerous studies due to its unique properties.
Mécanisme D'action
FTI-277 inhibits farnesyltransferase by binding to the active site of the enzyme. This binding prevents the transfer of farnesyl pyrophosphate to the C-terminal cysteine residue of the target protein, leading to its mislocalization and degradation. This disruption of protein localization and function ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
FTI-277 has been shown to have a significant effect on the growth and survival of cancer cells. It has been found to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, FTI-277 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FTI-277 is its specificity for farnesyltransferase. This specificity allows for targeted inhibition of specific signaling pathways involved in cancer cell growth and proliferation. However, one limitation of FTI-277 is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research involving FTI-277. One area of interest is the development of more potent and selective inhibitors of farnesyltransferase. Additionally, researchers are exploring the use of FTI-277 in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Finally, there is a growing interest in the use of FTI-277 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of FTI-277 involves several steps, including the condensation of 2,4,7,8-tetramethylpurine with 2-fluorophenylglyoxal to form the intermediate 6-(2-fluorophenyl)-2,4,7,8-tetramethylimidazo[1,2-a]pyridine-3-carbaldehyde. This intermediate is then subjected to cyclization using potassium tert-butoxide to form the final product, 6-(2-fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione.
Applications De Recherche Scientifique
FTI-277 has been studied extensively for its potential applications in scientific research. It has been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This inhibition leads to the disruption of the signaling pathways involved in cell growth and proliferation, making FTI-277 a promising candidate for cancer research.
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-8-6-5-7-11(12)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQCXJNPWMNDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.